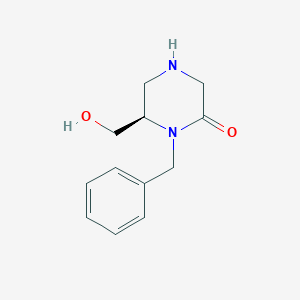
(r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The research on piperazine derivatives has been a topic of interest due to their potential as anti-malarial agents and other bioactive properties. The first paper discusses the structures of three (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, which have been evaluated for their anti-malarial activity. The study reports on the crystal structures of both active and non-active derivatives, highlighting the importance of certain substituents and molecular conformations for generating biological activity .
The second paper focuses on the synthesis and crystal structure of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, a novel bioactive heterocycle. The compound was synthesized from 1-benzhydryl piperazine and characterized using various techniques, including X-ray crystallography. The piperazine ring in this compound adopts a chair conformation, and the sulfonyl group is in a distorted tetrahedral configuration .
Synthesis Analysis
The synthesis of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine is detailed in the second paper, where the authors describe the reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride to obtain the target compound. The synthesis process is followed by characterization using 1H NMR, MS, and IR techniques, with the structure being confirmed by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of the piperazine derivatives is crucial in determining their biological activity. In the first paper, the crystal structures of three derivatives are reported, with a focus on the bond distances and molecular conformations. The study finds that the molecular conformation of the non-active derivative differs from that of the active ones, suggesting that the spatial arrangement of atoms within the molecule plays a significant role in its bioactivity . The second paper provides a detailed description of the crystal structure of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, including unit cell parameters and the conformation of the piperazine ring .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving (r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one. However, the synthesis methods and structural analyses discussed in the papers suggest that the piperazine derivatives can undergo various chemical transformations, which are essential for their bioactivity and potential pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the piperazine derivatives are inferred from their crystal structures and synthesis methods. The first paper discusses the intermolecular hydrogen bonding and other interactions that contribute to the stability and three-dimensional networks of the compounds . The second paper provides the orthorhombic crystal class, space group, and unit cell parameters for 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, which are indicative of its solid-state properties . These properties are essential for understanding the behavior of these compounds under various conditions and their potential as pharmaceutical agents.
Propriétés
IUPAC Name |
(6R)-1-benzyl-6-(hydroxymethyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-9-11-6-13-7-12(16)14(11)8-10-4-2-1-3-5-10/h1-5,11,13,15H,6-9H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVFAVLGCLMETR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CN1)CC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)CN1)CC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649637 |
Source


|
| Record name | (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one | |
CAS RN |
1217657-81-2 |
Source


|
| Record name | (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

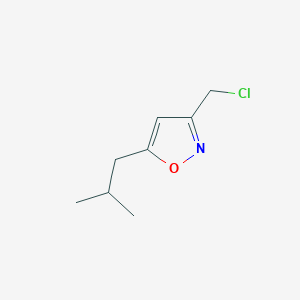
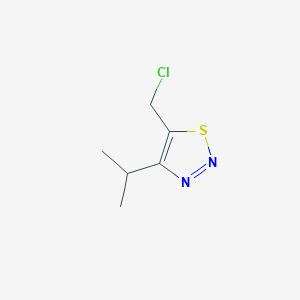
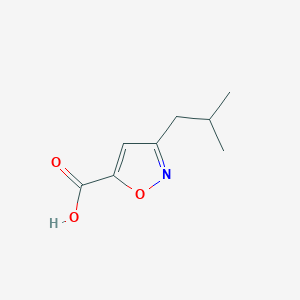
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)
![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)
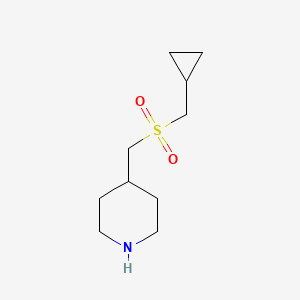
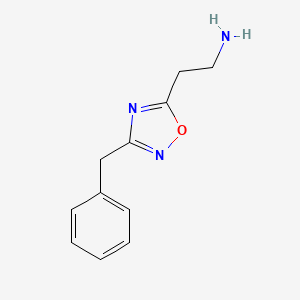
![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)
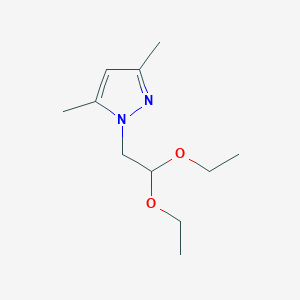
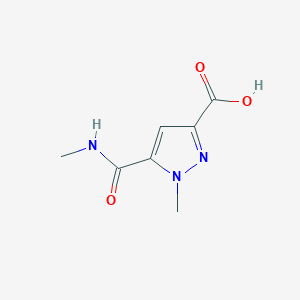
![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)
